molecular formula C17H12Cl2N2O B12015084 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-96-7

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12015084
CAS No.: 618098-96-7
M. Wt: 331.2 g/mol
InChI Key: NSBRQFHRAZGPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a dichlorophenyl group and a P-tolyl group attached to the pyrazole ring, along with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with P-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has found applications in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have suggested that the compound can form stable complexes with certain protein targets, which may explain its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and P-tolyl groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

618098-96-7

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3

InChI Key

NSBRQFHRAZGPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.